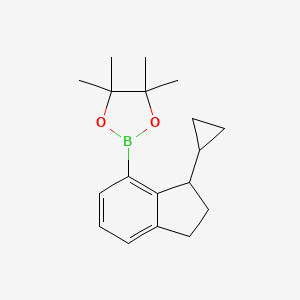![molecular formula C20H30N2O4 B13921634 Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate is a complex organic compound with the molecular formula C20H30N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using the Boc group. This is followed by the introduction of the phenylethylamine moiety through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of fine chemicals and as a building block for various materials.
Mécanisme D'action
The mechanism of action of Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The phenylethylamine moiety can interact with biological receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-anilinopiperidine: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl ®-piperidin-3-ylcarbamate: Another Boc-protected piperidine derivative used in organic synthesis.
Uniqueness
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its structure provides a balance between stability and reactivity, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C20H30N2O4 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl 4-[[(1R)-1-phenylethyl]amino]piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-14(15-9-7-6-8-10-15)21-17-11-12-22(13-16(17)18(23)25-5)19(24)26-20(2,3)4/h6-10,14,16-17,21H,11-13H2,1-5H3/t14-,16?,17?/m1/s1 |
Clé InChI |
IKGOFYNRXGSYMA-ODIFPOPNSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)
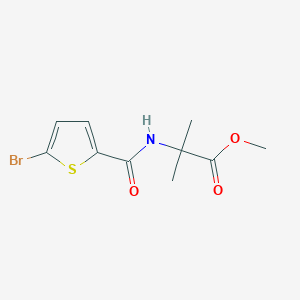
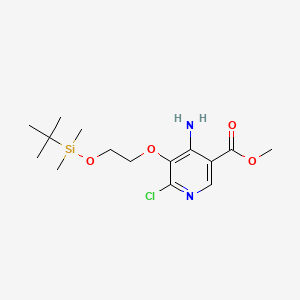

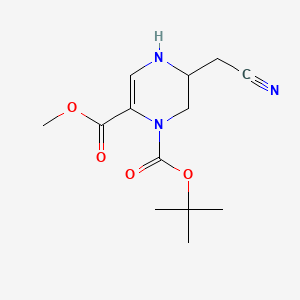
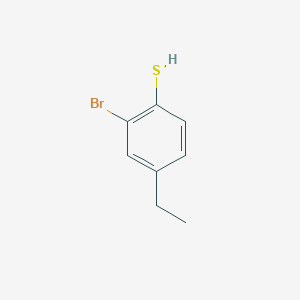

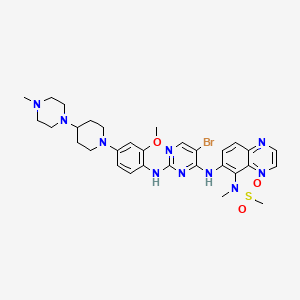
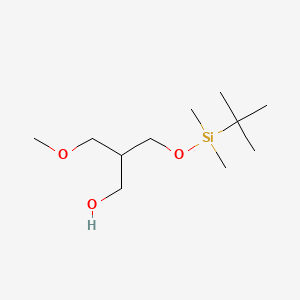

![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)


